2-Methyl-3-(thiophen-2-ylmethyl)pyrazine
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Overview
Description
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes, which can be obtained through the condensation of a 1,2-diketone with a 1,2-diamine . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylthio)pyrazine
- 2-Ethyl-3-methylpyrazine
- 2-Methyl-3-propylpyrazine
Uniqueness
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is unique due to the presence of both a pyrazine ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity in various chemical reactions .
Properties
CAS No. |
94279-28-4 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methyl-3-(thiophen-2-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H10N2S/c1-8-10(12-5-4-11-8)7-9-3-2-6-13-9/h2-6H,7H2,1H3 |
InChI Key |
TUHNNOHMTDQQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1CC2=CC=CS2 |
Origin of Product |
United States |
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